Cas no 101241-17-2 (Benzoic acid,2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-1-oxo-2,4-octadien-1-yl]-)

Benzoic acid,2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-1-oxo-2,4-octadien-1-yl]- structure
101241-17-2 structure
Product Name:Benzoic acid,2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-1-oxo-2,4-octadien-1-yl]-
CAS No:101241-17-2
Molecular Formula:C17H20O6
Molecular Weight:320.3371
CID:201295
PubChem ID:6442529

Benzoic acid,2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-1-oxo-2,4-octadien-1-yl]- Properties

Names and Identifiers

    • Benzoic acid,2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-1-oxo-2,4-octadien-1-yl]-
    • 2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-octa-2,4-dienoyl]benzoic acid
    • 2-Hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-1-oxo-2,4-octadien-1-yl]benzoic acid
    • 101241-17-2
    • Benzoic acid, 2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-1-oxo-2,4-octadien-1-yl]-
    • CHEBI:218468
    • A4QC4S74NA
    • Benzoic acid, 2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-((2E,4E)-1-oxo-2,4-octadien-1-yl)-
    • Cavoxin
    • InChIKey: NLNHSFBYVSNFRF-BSWSSELBSA-N
    • Inchi: InChI=1S/C17H20O6/c1-3-4-5-6-7-8-12(19)15-13(23-2)9-11(10-18)14(16(15)20)17(21)22/h5-9,18,20H,3-4,10H2,1-2H3,(H,21,22)/b6-5+,8-7+
    • SMILES: CCC/C=C/C=C/C(C1=C(OC)C=C(CO)C(C(=O)O)=C1O)=O

Computed Properties

  • Exact Mass: 320.126
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 8
  • Monoisotopic Mass: 320.125988
  • Heavy Atom Count: 23
  • Complexity: 456
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.9
  • Topological Polar Surface Area: 104

Experimental Properties

  • LogP: 2.68650
  • PSA: 104.06
  • Refractive Index: 1.587
  • Boiling Point: 562.4°Cat760mmHg
  • Flash Point: 204.8°C
  • Density: 1.251

Benzoic acid,2-hydroxy-6-(hydroxymethyl)-4-methoxy-3-[(2E,4E)-1-oxo-2,4-octadien-1-yl]- Related Literature

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